![molecular formula C19H22N2O4 B12290666 (2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID is a chiral amino acid derivative It is characterized by the presence of a benzyl group, a methylamino group, and a benzyloxycarbonylamino group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the benzyl and methylamino groups. The benzyloxycarbonyl group is often introduced using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The final step involves the deprotection of the amino group to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID involves its interaction with specific molecular targets. The benzyl and methylamino groups can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can serve as a protective group, preventing unwanted reactions during synthesis. The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(BENZYLAMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID: Lacks the methyl group, which may affect its reactivity and interactions.
(S)-3-(METHYLAMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
(S)-3-(BENZYL(METHYL)AMINO)-2-AMINOPROPANOIC ACID: Lacks the benzyloxycarbonyl group, which may affect its stability and reactivity.
Uniqueness
(S)-3-(BENZYL(METHYL)AMINO)-2-(BENZYLOXYCARBONYLAMINO)PROPANOIC ACID is unique due to the presence of both benzyl and methylamino groups, which can enhance its reactivity and interactions with molecular targets. The benzyloxycarbonyl group provides additional stability and protection during synthesis, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C19H22N2O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-[benzyl(methyl)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H22N2O4/c1-21(12-15-8-4-2-5-9-15)13-17(18(22)23)20-19(24)25-14-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,24)(H,22,23) |
InChI-Schlüssel |
QDDQGJRHJSSZLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


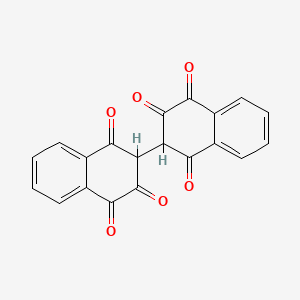

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
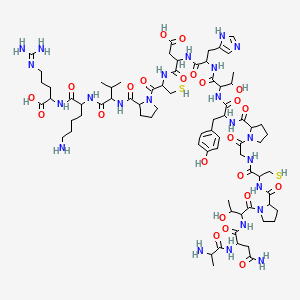
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
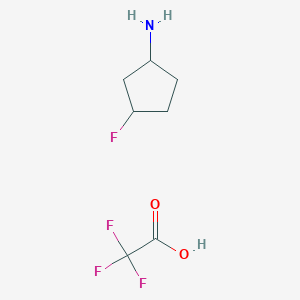
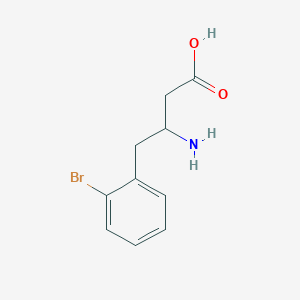
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
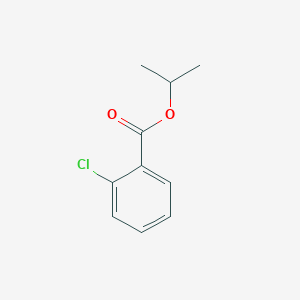
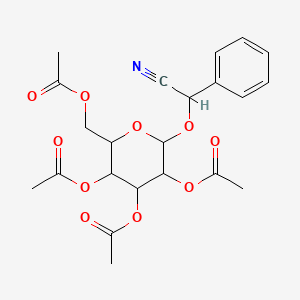
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
